

# Application Notes and Protocols for FNC-TP Trisodium in Enzymatic Assays

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Compound of Interest		
Compound Name:	FNC-TP trisodium	
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#### Introduction

**FNC-TP trisodium** (2'-deoxy-2'-β-fluoro-4'-azidocytidine-5'-triphosphate trisodium salt) is the activated, intracellular triphosphate form of FNC (Azvudine), a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] As an analog of deoxycytidine triphosphate (dCTP), FNC-TP acts as a competitive inhibitor and a chain terminator for viral polymerases, making it a critical tool for studying and developing antiviral therapies against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1] These application notes provide detailed protocols for utilizing **FNC-TP trisodium** in enzymatic assays to determine its inhibitory activity against viral polymerases, specifically focusing on HIV-1 Reverse Transcriptase (RT).

#### **Mechanism of Action**

FNC-TP exerts its antiviral effect through a well-defined mechanism of action. Once incorporated into the nascent DNA or RNA strand by a viral polymerase, the 4'-azido group on the sugar moiety of FNC-TP prevents the formation of a phosphodiester bond with the subsequent nucleotide. This leads to the termination of the growing nucleic acid chain, thereby halting viral replication.[1] The efficiency of FNC-TP incorporation and its ability to outcompete the natural substrate (dCTP) are key determinants of its inhibitory potency.



#### **Data Presentation**

The inhibitory activity of **FNC-TP trisodium** is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for FNC-TP against HIV-1 Reverse Transcriptase under different template conditions.

Enzyme Target	Template	Natural Substrate	FNC-TP IC50 (µM)	Reference
HIV-1 Reverse Transcriptase	RNA	dCTP	5.3	[1]
HIV-1 Reverse Transcriptase	DNA	dCTP	4.6	[1]

## **Experimental Protocols**

This section provides a detailed protocol for a primer-elongation enzymatic assay to determine the IC50 of **FNC-TP trisodium** against HIV-1 Reverse Transcriptase. This method is based on the principles described in the literature and is suitable for a 96-well plate format.[1][2]

## **Principle**

The assay measures the ability of HIV-1 RT to extend a fluorescently labeled primer annealed to an RNA or DNA template. In the presence of FNC-TP, the polymerase will incorporate the inhibitor, leading to chain termination and a decrease in the amount of full-length product. The extent of inhibition is quantified by measuring the intensity of the full-length product band on a denaturing polyacrylamide gel.

#### **Materials and Reagents**

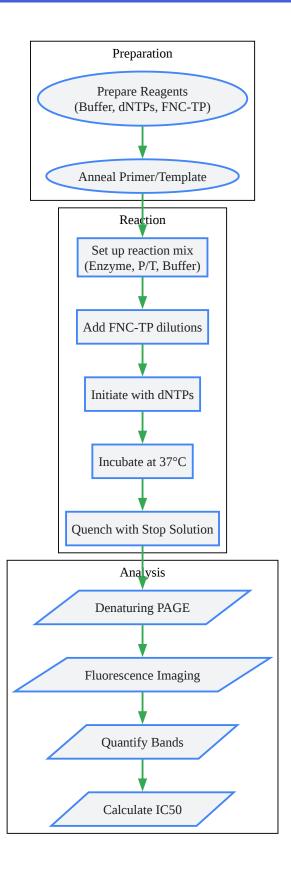
- Enzyme: Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
- Inhibitor: FNC-TP trisodium
- Natural Substrate: Deoxycytidine triphosphate (dCTP)
- Other Nucleotides: dATP, dGTP, dTTP



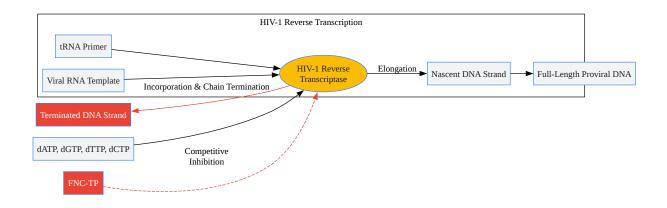
- Templates and Primers:
  - Fluorescently labeled DNA primer (e.g., 5'-6-FAM)
  - RNA or DNA template with a sequence designed for single dCTP incorporation
- Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT
- Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
- Detection: Denaturing polyacrylamide gel electrophoresis (PAGE) system and a fluorescence imager.

### **Experimental Workflow**









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#### References

- 1. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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